molecular formula C20H36O2 B189932 (8Z,14Z)-icosa-8,14-dienoic acid CAS No. 135498-07-6

(8Z,14Z)-icosa-8,14-dienoic acid

Cat. No. B189932
M. Wt: 308.5 g/mol
InChI Key: DONHHCGFNMNGPH-ASZCUJMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8Z,14Z)-icosa-8,14-dienoic acid” is an ω-8 C20:2 fatty acid . The presence of this compound has been detected in human milk at a level of 0.19% (weight % total fatty acids) .


Synthesis Analysis

Eicosadienoic acids are converted by desaturases, in vivo, to eicosatrienoic acids, which are potent vasodilators . The protein Long-chain-fatty-acid–CoA ligase 4 (ACSL4) catalyzes the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .


Molecular Structure Analysis

The molecular formula of “(8Z,14Z)-icosa-8,14-dienoic acid” is C20H36O2 . The InChI code is InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12- .


Chemical Reactions Analysis

The compound is involved in several reactions. For instance, it is involved in the conversion of long-chain fatty acids to their active form acyl-CoA for both synthesis of cellular lipids, and degradation via beta-oxidation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.5 . It is supplied as a solution in ethanol .

Scientific Research Applications

Chemical Investigation in Marine Life

  • A study on the Red Sea sponge Mycale euplectellioides identified compounds including (8Z,14Z)-icosa-8,14-dienoic acid. These compounds exhibited antimicrobial, anti-inflammatory, antipyretic, and hepato-protective activities, suggesting potential therapeutic applications in treating infections and inflammation (Mohamed et al., 2014).

Synthesis and Structural Identification

  • Research involving the synthesis of hydroperoxy acids from arachidonic acid led to the identification of various compounds including (8Z,14Z)-icosa-8,14-dienoic acid derivatives. These compounds have potential applications in studying enzymatic reactions and biosynthetic pathways in medical and biological research (Kitamura et al., 1988).

Metabolism and Bioconversion Studies

  • A study on the synthesis of metabolites from icosapentaenoic and docosahexaenoic acids, including (8Z,14Z)-icosa-8,14-dienoic acid, provides insight into the metabolic pathways and bioconversion processes of essential fatty acids. This has implications for understanding the biological functions of these acids in human health (Flock & Skattebol, 2000).

NMR Spectroscopy in Fatty Acid Analysis

  • Analysis of conjugated linoleic acids (CLAs) by NMR spectroscopy includes the identification of (8Z,14Z)-icosa-8,14-dienoic acid isomers. This research is crucial for the accurate analysis of CLA mixtures and has applications in food science and nutritional research (Davis et al., 1999).

Applications in Synthetic Chemistry

  • The compound 18-Iodooctadeca-(8Z,11Z)-dienoic acid, related to (8Z,14Z)-icosa-8,14-dienoic acid, was synthesized for use in creating lipoxygenase substrates. This research has implications in synthetic chemistry and the development of bioactive compounds (Ivanov et al., 2000).

Safety And Hazards

The compound is intended for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

The compound 5,6-dihydroxy-8Z,11Z,14Z,17Z-eicosatetraenoic acid, which is an eicosapentaenoic acid-derived lipid metabolite, has been found to accelerate the healing of colitis by inhibiting inflammatory responses . This suggests potential therapeutic applications in the treatment of inflammatory diseases.

properties

IUPAC Name

(8Z,14Z)-icosa-8,14-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,12-13H,2-5,8-11,14-19H2,1H3,(H,21,22)/b7-6-,13-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONHHCGFNMNGPH-ASZCUJMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCCCCC=CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\CCCC/C=C\CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8Z,14Z)-icosa-8,14-dienoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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